prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate
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Overview
Description
Prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with an amino group, a cyano group, and a carboxylate ester group, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Amino and Cyano Groups: The amino group can be introduced via nucleophilic substitution reactions, while the cyano group can be added through cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Esterification: The carboxylate ester group can be formed by reacting the piperidine derivative with prop-2-en-1-ol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the amino or cyano groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
4-Amino-4-cyanopiperidine-1-carboxylate: Lacks the prop-2-en-1-yl group, resulting in different chemical reactivity and biological activity.
Prop-2-en-1-yl 4-hydroxy-4-cyanopiperidine-1-carboxylate: Contains a hydroxyl group instead of an amino group, leading to different hydrogen bonding interactions and solubility properties.
The unique combination of functional groups in this compound makes it a valuable compound for diverse scientific applications.
Properties
CAS No. |
2763780-86-3 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.